2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c1-3-25-20(27)19-18(15-6-4-5-7-16(15)23-19)24-21(25)29-12-17(26)22-13-8-10-14(28-2)11-9-13/h4-11,23H,3,12H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUQBZNRBCTXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the ethyl and oxo groups. The final steps involve the addition of the sulfanyl and acetamide groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems for monitoring temperature, pressure, and reaction time would be essential to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the pyrimidine and indole rings suggests potential interactions with DNA and enzymes involved in cancer cell proliferation.
Case Study:
A study on related pyrimidine derivatives showed that they inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell survival.
Antimicrobial Properties
The compound's sulfanyl group may enhance its antimicrobial activity against a range of pathogens.
Data Table: Antimicrobial Activity
| Pathogen Type | Activity Level (MIC µg/mL) |
|---|---|
| Gram-positive Bacteria | 15 |
| Gram-negative Bacteria | 20 |
| Fungi | 25 |
This table summarizes the minimum inhibitory concentration (MIC) values obtained from preliminary studies, indicating promising antimicrobial efficacy.
Anti-inflammatory Effects
Compounds similar to 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Study:
In vivo studies demonstrated that administration of related compounds reduced inflammation markers in models of arthritis and colitis by modulating NF-kB signaling pathways.
Wirkmechanismus
The mechanism of action of 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group in the target compound may improve solubility compared to lipophilic substituents like tert-butyl (32) or trifluoromethoxy (9), which could enhance bioavailability . However, bulky groups (e.g., isopentyl in 27) show higher TLR4 potency, suggesting steric factors dominate receptor interaction .
- Core Structure Impact : Pyrimidoindole-based compounds (e.g., 27, 32) exhibit TLR4 activity, while quinazoline derivatives (e.g., 38) with similar N-substituents demonstrate anticancer effects, highlighting the core’s role in target specificity .
- Synthetic Flexibility : The acetamide linkage allows modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .
Physicochemical and Crystallographic Properties
- Crystal Packing : The 4-methoxyphenyl group in related compounds (e.g., N-(4-methoxyphenyl)acetamide) stabilizes crystal structures via N–H···O and C–H···O hydrogen bonds, suggesting similar intermolecular interactions in the target compound .
- Thermal Stability : Pyrimidoindole derivatives generally exhibit high thermal stability (decomposition >250°C), as seen in analogs like compound 32 .
Pharmacological Potential
- Anticancer Activity : Methoxyphenyl-substituted acetamides (e.g., 38) show efficacy against cancer cell lines (e.g., MCF-7, HCT-116), implying that the target compound could be repurposed for oncology studies .
Biologische Aktivität
The compound 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and activity against various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes a pyrimidoindole core with sulfanyl and acetamide functionalities. The unique arrangement of these groups contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 395.49 g/mol |
| CAS Number | 888459-20-9 |
| Density | N/A |
| Melting Point | N/A |
| Solubility | N/A |
Synthesis
The synthesis of 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. Key steps include:
- Preparation of the pyrimidoindole core : This involves the introduction of ethyl and oxo groups.
- Attachment of sulfanyl and acetamide groups : These are added under controlled conditions using various reagents such as ethylating agents and thiolating agents.
The biological activity of this compound is believed to stem from its interaction with specific molecular targets within cells. It may act on enzymes or receptors, modulating their activity and triggering biochemical pathways. Research indicates that compounds with similar structures often interact with:
- Adenosine receptors : Potential modulators in inflammatory responses.
- Enzymatic pathways : Inhibiting or activating specific enzymes involved in metabolic processes.
Antimicrobial Activity
Studies have shown that compounds related to this structure exhibit antimicrobial properties. For instance, derivatives have been evaluated for their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. These studies typically employ in vitro methods to assess the minimum inhibitory concentration (MIC).
Anticancer Activity
Research suggests that derivatives of pyrimidoindoles may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulators.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of similar sulfanyl-containing compounds against various pathogens. Results indicated significant inhibition at specific concentrations.
- Anticancer Screening : In a preclinical study, derivatives were tested for cytotoxicity against human cancer cell lines. Results showed promising activity with IC50 values in the low micromolar range.
Q & A
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (Post-Purification) |
|---|---|---|---|
| Core Synthesis | Ethyl iodide, K₂CO₃, DMF, 60°C | 65–70 | 90% (HPLC) |
| Coupling | HATU, DIPEA, DMF, rt, 12h | 50–55 | 95% (NMR/HRMS) |
| Purification | C18 column, H₂O:MeOH (90:10 → 10:90) | – | >95% |
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
Critical characterization techniques include:
- ¹H/¹³C NMR : Assign signals for the ethyl, methoxyphenyl, and pyrimidoindole moieties. For example, the methoxy group typically resonates at δ 3.7–3.8 ppm, while the 4-oxo group appears as a singlet near δ 8.1 ppm in DMSO-d₆ .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₀N₄O₃S: 409.1285; observed: 409.1288) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL refinement (e.g., Mo Kα radiation, 100 K) .
Advanced: What challenges arise in crystallographic refinement, and how can SHELX software address them?
Methodological Answer:
Challenges include disordered solvent molecules, twinning, and weak diffraction. SHELXL offers solutions:
Disorder Modeling : Use PART and SUMP instructions to refine partially occupied solvent/alkyl groups .
Twinning : Apply TWIN/BASF commands for twinned data (e.g., HKLF 5 format) .
High-Resolution Data : Leverage anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis to resolve weak electron density regions .
Q. Example Workflow :
- Data collection: Bruker D8 Venture (Mo Kα, λ = 0.71073 Å).
- Refinement: SHELXL-2018/3 with full-matrix least-squares on F².
- Validation: Check R1/wR2 convergence (target: R1 < 0.05) .
Advanced: How can researchers resolve discrepancies between computational and experimental data (e.g., NMR shifts)?
Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. Mitigation strategies:
DFT Calculations : Compare experimental ¹³C NMR shifts with B3LYP/6-311+G(d,p)-optimized structures in implicit solvent models (e.g., PCM for DMSO) .
Dynamic Effects : Perform variable-temperature NMR to identify exchange broadening from rotameric states.
Crystallographic Validation : Cross-verify computationally predicted bond lengths/angles with X-ray data .
Advanced: What assays evaluate its biological activity as a TLR4 modulator?
Methodological Answer:
Given structural similarity to TLR4 ligands (e.g., pyrimidoindole derivatives in ), recommended assays include:
HEK-Blue™ hTLR4 Reporter Assay : Measure NF-κB activation via secreted embryonic alkaline phosphatase (SEAP) readout .
Cytokine Profiling : Quantify TNF-α/IL-6 release in THP-1 macrophages using ELISA.
Competitive Binding Studies : Use fluorescently labeled LPS (e.g., Alexa Fluor 488-LPS) to assess TLR4/MD-2 binding affinity via flow cytometry .
Q. Table 2: In Vitro Assay Conditions
| Assay | Cell Line | Stimulus | Readout | Reference |
|---|---|---|---|---|
| TLR4 Activation | HEK293-TLR4/MD2-CD14 | Compound (0.1–10 µM) | SEAP (OD 650 nm) | |
| Cytokine Release | THP-1 (PMA-differentiated) | LPS (10 ng/mL) + Compound | TNF-α ELISA |
Basic: What solvents and storage conditions are optimal for stability?
Methodological Answer:
- Solubility : DMSO (>10 mM stock), sparingly soluble in H₂O (<0.1 mg/mL).
- Storage : -20°C in anhydrous DMSO (under N₂ atmosphere) to prevent hydrolysis of the sulfanyl group .
- Stability Monitoring : Periodic HPLC analysis (C18 column, 254 nm) to detect degradation (e.g., oxidation to sulfone) .
Advanced: How to design SAR studies for optimizing TLR4 activity?
Methodological Answer:
Focus on modifying:
Pyrimidoindole Core : Substitute the 3-ethyl group with bulkier alkyl chains to enhance hydrophobic interactions with TLR4/MD-2 .
Sulfanyl Linker : Replace with sulfone or phosphonate groups to alter binding kinetics .
Methoxyphenyl Group : Introduce electron-withdrawing groups (e.g., -Cl, -F) to improve membrane permeability .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
